molecular formula C21H21N3O3 B2531807 N-(3,5-dimethylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide CAS No. 1002255-26-6

N-(3,5-dimethylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide

Cat. No. B2531807
CAS RN: 1002255-26-6
M. Wt: 363.417
InChI Key: UYGCNAATIUPOHZ-UHFFFAOYSA-N
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Description

The compound "N-(3,5-dimethylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide" is a derivative of the pyridazine class, which is known for its diverse biological activities. Although the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been investigated. For instance, the study of N-(1-arylethyl)-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides has shown that the spatial structure of such molecules is crucial for their biological activity, particularly in terms of analgesic and anti-inflammatory properties . Similarly, the synthesis and central nervous system activities of 6-(N-benzyl-N-methylamino)-3-methoxy-2-phenyl(and substituted phenyl)imidazo[1,2-b]pyridazines have been reported, indicating the significance of the methoxy group and the phenyl substituents in modulating biological effects .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions that include the formation of the core heterocyclic structure followed by various functionalization steps. For example, the synthesis of N-(1-arylethyl)-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides involves the creation of the benzothiazine core and subsequent introduction of the arylethyl moiety . The synthesis of imidazo[1,2-b]pyridazines from 6-(N-benzyl-N-methylamino)pyridazin-3-amine 2-oxide demonstrates the complexity of synthesizing such compounds and the importance of substituents in determining the final compound's properties .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of multiple rings, including benzene and heterocyclic components, which can adopt various conformations. The presence of substituents like methoxy groups and chlorophenyl groups can influence the overall molecular conformation and stability, as seen in the structures of N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide . Intramolecular hydrogen bonds and the conformation of the heterocyclic rings play a significant role in the stability and biological activity of these molecules .

Chemical Reactions Analysis

The chemical reactivity of such compounds is often influenced by the functional groups present. For instance, the presence of amide groups can lead to the formation of hydrogen bonds, which can affect the compound's solubility and reactivity. The optically pure enantiomers of related compounds have shown different biological activities, which suggests that the stereochemistry of these molecules can significantly influence their chemical reactions with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The extensive intramolecular hydrogen bonding observed in related compounds suggests that such interactions could affect the solubility and crystalline nature of these substances . The presence of electron-donating or withdrawing groups can also influence the acidity or basicity of the heterocyclic nitrogen atoms, which in turn affects the compound's chemical behavior .

Scientific Research Applications

Electrochromic Materials and Polymer Synthesis

  • Aromatic polyamides containing triphenylamine moieties have been synthesized and investigated for their electrochromic properties, demonstrating potential applications in electrochromic devices due to their stable coloring and bleaching cycles. These materials exhibit good solubility in organic solvents and have been shown to form tough and flexible polymer films with high thermal stability and electrochromic behavior suitable for anodic electrochromic applications (Liou & Chang, 2008).

Pharmaceutical Research and Cytotoxicity

  • New derivatives, including 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine, have been synthesized and their structures confirmed via spectral data. These compounds have undergone in vitro screening for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating their potential in cancer treatment (Hassan et al., 2014).

Antitumor and Antimicrobial Applications

  • Novel heterocyclic compounds including selenopheno[2,3-b]pyridazine derivatives have been synthesized, with in vitro screening showing their antioxidant, antitumor, and antimicrobial activities. These findings suggest their applicability in developing new therapeutic agents and sterile biological active fabrics (Khalifa et al., 2015).

Synthesis of Novel Compounds and Their Biological Activities

  • Research on the synthesis and biological evaluation of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has demonstrated their potential as anti-inflammatory and analgesic agents. These studies indicate the possibility of circumventing multidrug resistance mechanisms in cancer chemotherapy and highlight the therapeutic potential of these novel compounds (Abu‐Hashem et al., 2020).

Reactivity Studies for Organic Synthesis

  • The reactivity of oximes and the synthesis of derivatives such as imidazole carboxylic acids and oxadiazine esters have been explored, revealing insights into novel synthetic routes and the potential for discovering new compounds with various biological activities (Nikolaenkova et al., 2019).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery, where the compound’s interactions with proteins, DNA, or other biomolecules are investigated .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions, especially if their properties are not well-known .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include investigating its reactivity, stability, and possible uses in fields like materials science, pharmaceuticals, or chemical synthesis .

properties

IUPAC Name

N-(3,5-dimethylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-13-9-14(2)11-16(10-13)22-21(26)20-18(27-4)12-19(25)24(23-20)17-8-6-5-7-15(17)3/h5-12H,1-4H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGCNAATIUPOHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)NC3=CC(=CC(=C3)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

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